PF-4136309

CCR2 antagonism hERG liability cardiovascular safety

PF-4136309 (INCB8761) is the definitive CCR2 antagonist for rigorous translational research, differentiated from earlier (R)-series candidates (e.g., INCB3284) by its optimized SAR: low hERG liability (IC50 >30 μM), 47% oral bioavailability (mouse), 24% free fraction in human plasma, and >100-fold selectivity over CCR5. Clinically validated at an RP2D of 500 mg BID in Phase 1b/2 pancreatic cancer trials, it is the benchmark for preclinical PK/PD modeling. The inactive (S)-isomer is commercially available for rigorous positive/negative control workflows. Choose PF-4136309 for reproducible, clinically translatable CCR2 target validation.

Molecular Formula C29H31F3N6O3
Molecular Weight 568.6 g/mol
CAS No. 1341224-83-6
Cat. No. B610031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4136309
CAS1341224-83-6
SynonymsPF4136309;  PF 4136309;  PF-4136309;  PF04136309;  PF04136309;  PF-04136309;  INCB8761;  INCB 8761;  INCB-8761.
Molecular FormulaC29H31F3N6O3
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
InChIInChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
InChIKeyZNSVOHSYDRPBGI-CBQRAPNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4136309 (INCB8761) CAS 1341224-83-6: A Validated, Orally Bioavailable CCR2 Antagonist for Preclinical and Clinical Immuno-Oncology Research


PF-4136309 (also designated INCB8761 or PF-04136309) is a small-molecule chemokine receptor 2 (CCR2) antagonist with a molecular weight of 568.59 g/mol and the chemical formula C29H31F3N6O3 [1]. It belongs to the (S)-3-aminopyrrolidine series of CCR2 antagonists and demonstrates potent antagonistic activity against human, mouse, and rat CCR2 with IC50 values of 5.2 nM, 17 nM, and 13 nM respectively, alongside high selectivity over other homologous chemokine receptors and an established oral bioavailability profile suitable for rodent model validation [2][3]. The compound has advanced to human clinical evaluation in multiple Phase 1b and Phase 2 trials for pancreatic ductal adenocarcinoma, providing a translational foundation for its application in immunomodulatory and anti-neoplastic research programs [4].

Procurement Risk Alert: Why Generic CCR2 Antagonist Substitution Undermines Reproducibility in PF-4136309-Based Research


Generic substitution of PF-4136309 with alternative CCR2 antagonists poses significant risks to experimental reproducibility and translational validity. As a member of the (S)-3-aminopyrrolidine series, PF-4136309 was identified from a rigorous structure-activity relationship (SAR) campaign specifically designed to improve upon the prior-generation clinical candidate INCB3284 (from the (R)-3-aminopyrrolidine series), yielding differentiated properties in hERG liability, plasma free fraction, and oral bioavailability that are not shared across the CCR2 antagonist class [1]. Substituting PF-4136309 with compounds lacking these precisely characterized attributes—such as RS-504393, INCB3284, or less selective tool compounds—introduces uncontrolled variables in both in vitro assays and in vivo target validation studies, potentially confounding pharmacodynamic readouts and complicating dose-to-exposure relationships [2]. The quantitative evidence presented below delineates the specific, measurable parameters that distinguish PF-4136309 and substantiate its procurement for rigorous CCR2-focused research programs.

PF-4136309 Comparative Evidence Matrix: Quantified Differentiation from Analogous CCR2 Antagonists for Informed Procurement


PF-4136309 versus INCB3284: Reduced hERG Liability with Maintained CCR2 Potency for Enhanced Cardiovascular Safety Margin

In a direct head-to-head comparison during lead optimization, PF-4136309 demonstrated markedly reduced hERG channel inhibition (IC50 > 30 μM) compared to the predecessor clinical candidate INCB3284 (IC50 = 5.7 μM), while maintaining comparable or superior CCR2 antagonistic potency (hCCR2 IC50: PF-4136309 = 5.2 nM vs. INCB3284 = 3.5 nM in radioligand binding assays). This represents a >5.3-fold reduction in hERG liability without compromising target engagement [1].

CCR2 antagonism hERG liability cardiovascular safety lead optimization SAR

PF-4136309 Superior Plasma Free Fraction versus Compound 13: A Critical Determinant for In Vivo Target Coverage and Dose Projection

Within the (S)-3-aminopyrrolidine series, PF-4136309 exhibited a significantly higher unbound fraction in both human (fu = 24%) and mouse (fu = 15%) plasma compared to the closely related analog Compound 13 (human fu = 2%, mouse fu = 1.8%), translating to a >10-fold improvement in free drug availability at equivalent total plasma concentrations [1].

plasma protein binding free fraction pharmacokinetics target coverage dose prediction

PF-4136309 Oral Bioavailability Advantage over Compound 13: Enabling Consistent Systemic Exposure in Rodent Models

Following oral administration at 10 mg/kg in mice, PF-4136309 achieved an oral bioavailability (F) of 47%, a substantial improvement over Compound 13 which demonstrated only 5% bioavailability under identical dosing conditions. This nearly 10-fold enhancement in oral absorption supports reliable systemic exposure for chronic in vivo studies [1].

oral bioavailability pharmacokinetics rodent models target validation in vivo pharmacology

PF-4136309 >100-Fold Selectivity over CCR5: Structural Basis for Orthosteric Discrimination and Reduced Off-Target Signaling

PF-4136309 demonstrates >100-fold selectivity for human CCR2 (IC50 = 5.2 nM) over human CCR5 (IC50 = 560 nM), a closely related chemokine receptor sharing approximately 70% sequence homology [1][2]. This selectivity profile is superior to other CCR2 antagonists such as Carter15_1, which exhibits only ~33-fold selectivity (hCCR2 IC50 = 11 nM vs. hCCR5 IC50 = 367 nM) [3]. The enhanced selectivity of PF-4136309 is attributed to a specific methyl-cyclohexyl moiety predicted to sterically clash with F1093.33 in CCR5 while accommodating H1213.33 in CCR2 [3].

CCR2 selectivity CCR5 orthosteric binding off-target effects chemokine receptor

PF-4136309 Inactive Isomer (S)-PF-4136309 Available for Rigorous Target Engagement Controls

The (S)-enantiomer of PF-4136309, designated (S)-PF-4136309 (CAS 1372407-07-2), is commercially available as an inactive isomer and serves as a precise negative control for target engagement studies [1]. Unlike the pharmacologically active racemate or (R)-enantiomer, (S)-PF-4136309 lacks measurable CCR2 antagonistic activity due to stereospecific requirements of the (S)-3-aminopyrrolidine core for receptor binding [2]. This contrasts with many CCR2 tool compounds for which well-characterized, commercially accessible inactive controls are unavailable.

inactive isomer negative control target engagement assay validation enantiomer

PF-4136309 Translational Validation: Human Clinical Exposure Data Supports Preclinical-to-Clinical Dose Bridging

PF-4136309 has advanced to human clinical evaluation, with a recommended Phase 2 dose (RP2D) of 500 mg twice daily established in combination with nab-paclitaxel/gemcitabine [1] and FOLFIRINOX [2] in pancreatic ductal adenocarcinoma patients. While most preclinical CCR2 tool compounds lack any human clinical exposure or safety data, PF-4136309's Phase 1b/2 clinical experience provides a translational bridge that substantiates the relevance of preclinical pharmacokinetic-pharmacodynamic relationships and supports the compound's use as a benchmark reference standard [3].

clinical translation Phase 1b Phase 2 pancreatic cancer FOLFIRINOX dose selection

PF-4136309 Optimal Procurement Applications: Validated Use Cases from Preclinical Target Validation to Translational Oncology Research


In Vivo Target Validation in Syngeneic Mouse Tumor Models Requiring Oral CCR2 Antagonism

PF-4136309 is optimally deployed for in vivo target validation studies in syngeneic mouse tumor models where sustained oral CCR2 antagonism is required to assess the contribution of CCR2+ tumor-associated macrophages (TAMs) to tumor progression or therapy resistance. Its 47% oral bioavailability and 15% free fraction in mouse plasma ensure consistent target coverage following oral gavage administration [1]. The compound has demonstrated preclinical efficacy in orthotopic murine pancreatic cancer models, reducing CCR2+ TAM accumulation and enhancing anti-tumor immunity when combined with standard chemotherapies [2]. For rigorous experimental design, researchers should employ (S)-PF-4136309 as the inactive isomer control to verify that observed effects are specifically attributable to CCR2 antagonism [3].

Chemotaxis and Whole Blood Functional Assays Requiring High Potency and Translational Relevance

For in vitro functional assays including human monocyte chemotaxis (IC50 = 3.9 nM) and whole blood assays (IC50 = 19 nM), PF-4136309 provides exceptional potency in physiologically relevant matrices [1]. The compound's 24% free fraction in human plasma translates to effective free drug concentrations in whole blood assays, offering a more translational readout than assays performed in serum-free buffer conditions. Its >100-fold selectivity over CCR5 minimizes confounding effects on T-cell migration, making it particularly suitable for studies requiring clean phenotypic discrimination of CCR2-dependent monocyte trafficking from CCR5-mediated processes [2].

Translational Research Programs Bridging Preclinical Findings to Clinical Development Pathways

Research programs aimed at generating preclinical data packages for IND-enabling studies or academic translational research benefit from PF-4136309's established clinical exposure data. With an RP2D of 500 mg BID defined in Phase 1b studies and extensive human safety data from combination trials with nab-paclitaxel/gemcitabine and FOLFIRINOX [1][2], PF-4136309 serves as a benchmark reference standard for calibrating preclinical pharmacokinetic-pharmacodynamic models. This clinical annotation enables researchers to design preclinical studies with doses and exposure levels that more closely approximate clinically achievable parameters, enhancing the translational relevance of preclinical findings [3].

Academic Core Facilities and CROs Requiring a Well-Characterized, Multi-Species CCR2 Tool Compound

Academic core facilities and contract research organizations (CROs) offering CCR2 pathway analysis services benefit from PF-4136309's comprehensive characterization across human, mouse, and rat species (IC50 values of 5.2 nM, 17 nM, and 13 nM respectively) [1]. The compound's weak hERG activity (IC50 > 30 μM) reduces the likelihood of cardiovascular confounders in in vivo studies [2], while the commercial availability of both the active compound and its inactive (S)-isomer enables rigorous positive/negative control workflows without requiring custom synthesis [3]. This reduces experimental variability across client projects and standardizes quality control procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4136309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.